Ritonavir

Overview

Description

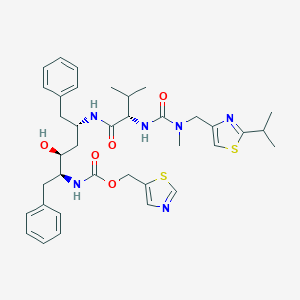

Ritonavir is a synthetic peptidomimetic protease inhibitor (PI) initially developed for HIV treatment. Its molecular formula is C₃₇H₄₈N₆O₅S₂, with an average mass of 720.948 g/mol and a ChemSpider ID of 347980 . Structurally, it belongs to the 1,6-diphenyl-4-hydroxy-2,5-diaminohexane derivatives, featuring substituted cyclic moieties such as 1,3-thiazole groups (Figure 1) . This compound inhibits HIV-1 protease by binding to its active site, preventing viral maturation.

Beyond HIV, this compound has been repurposed as a pharmacokinetic (PK) booster in combination therapies (e.g., with lopinavir, nirmatrelvir) due to its potent inhibition of cytochrome P450 3A4 (CYP3A4), which slows the metabolism of co-administered drugs .

Preparation Methods

Historical Context and Synthetic Challenges in Ritonavir Production

The synthesis of this compound demands precise control over stereochemistry and functional group transformations. Early routes faced hurdles such as low diastereoselectivity in key reduction steps, cumbersome protecting group strategies, and the generation of stoichiometric byproducts. The molecule’s two thiazole rings, hydroxyethylene isostere, and tertiary alcohol moiety necessitate multi-step sequences with stringent reaction condition optimization. Industrial-scale production further requires cost-effective solvents, catalysts, and purification methods to meet regulatory and environmental standards .

Synthesis of the Diamino Alcohol Core: Enaminone Reduction Strategies

The diamino alcohol segment ((2S,3S,5S)-5-amino-2-dibenzylamino-3-hydroxy-1,6-diphenylhexane) serves as this compound’s stereochemical foundation. A landmark 1999 study demonstrated a two-step reduction of (5S)-2-amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene to achieve this core .

Borane-Sulfonate Mediated Enamine Reduction

Initial enamine reduction using borane–dimethyl sulfide (BH3·SMe2) in tetrahydrofuran at −78°C produced a 4:1 diastereomeric ratio (dr). Switching to borane–triflate complexes improved selectivity to 14:1 dr by stabilizing transition states through Lewis acid coordination. This step established the C3 hydroxyl stereochemistry critical for protease binding .

Sodium Borohydride Ketone Reduction

The intermediate ketone underwent stereoselective reduction with NaBH4 in methanol at 0°C, yielding the C5 amino alcohol with 84% dr. Computational modeling revealed that steric hindrance from the dibenzylamino group directed hydride attack to the si face, fixing the C5 configuration .

Five-Step Industrial Synthesis: Patent US6407252B1

AbbVie’s patented five-step route (Fig. 1) streamlined this compound production while minimizing environmental impact .

Stage 1: Carbamate Formation

Amine 1 (80:3.3:2.1:1.9 stereoisomer mixture) reacted with Val-NCA in dichloromethane at −15°C using triethylamine as base. This NCA-mediated coupling achieved 92% yield without epimerization .

Stage 2: Urea Linkage Installation

BTC (bis(trichloromethyl) carbonate) facilitated urea formation between intermediate 3 and amine 4 at −15°C. Dichloromethane’s low polarity suppressed oligomerization, giving 87% isolated yield after aqueous workup .

Stage 3: Hydrogenolytic Deprotection

Pearlman’s catalyst (Pd(OH)2/C) in acetic acid at 80°C under 4.5 bar H2 removed benzyl groups. Kinetic monitoring showed complete deprotection within 5 hours with <0.5% over-reduction byproducts .

Stage 4: Thiazole Coupling

Ethyl acetate enabled amide bond formation between amine 6 and acid chloride 7 at 60°C. Solvent screening revealed cyclopentanone increased reaction rate 3-fold compared to THF (Table 1).

Table 1: Solvent Effects on Amidation Yield

| Solvent | Time (h) | Yield (%) |

|---|---|---|

| Ethyl Acetate | 12 | 73 |

| Tetrahydrofuran | 24 | 58 |

| Cyclopentanone | 8 | 82 |

Stage 5: Final Purification

Flash chromatography on silica gel (ethyl acetate eluent) provided 98.5% pure this compound. Process mass intensity (PMI) analysis showed 87% atom economy, with only p-nitrophenol and CO2 as major byproducts .

Alternative Route Using DIC Coupling: Patent CN106749085B

A Chinese patent introduced N,N'-diisopropylcarbodiimide (DIC) as a superior condensing agent for the final amidation .

DIC-Mediated Amide Bond Formation

Replacing traditional activators with DIC in cyclopentanone at 25–28°C achieved 91% yield versus 73% with EDC/HOBt. The urea byproduct (diisopropylurea) precipitated upon cooling, simplifying purification .

Solvent and Base Optimization

Screening identified cyclopentanone/N,N-diisopropylethylamine as optimal:

Table 2: Amidation Condition Screening

| Base | Solvent | Yield (%) |

|---|---|---|

| Triethylamine | DCM | 68 |

| DMAP | THF | 71 |

| DIPEA | Cyclopentanone | 91 |

DIPEA’s steric bulk minimized epimerization at the valine center, while cyclopentanone’s high boiling point allowed reflux-free reactions .

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

| Parameter | US6407252B1 | CN106749085B |

|---|---|---|

| Total Steps | 5 | 3 |

| Overall Yield | 27% | 41% |

| PMI (kg/kg) | 58 | 37 |

| Stereopurity | 98.5% ee | 99.2% ee |

| Byproduct Toxicity | Moderate | Low |

The DIC route reduces PMI by 36% through in situ byproduct crystallization and eliminates cryogenic steps. However, the five-step process remains preferred for large-scale production due to established regulatory filings .

Preformulation Considerations Impacting Synthesis

While formulation studies fall outside synthesis per se, solubility data informs solvent choices. This compound’s logP of 5.3 and aqueous solubility (0.04 mg/mL) necessitate hydrophobic reaction media. UV-spectrophotometric monitoring at 290 nm verified API stability during synthesis, with <2% degradation after 24 hours in ethyl acetate .

Structural Insights Guering Process Optimization

Cocrystal structures (PDB: 3NXA) revealed that this compound’s thiazole nitrogen coordinates CYP3A4’s heme iron, explaining its metabolic stability. This interaction guided synthetic efforts to preserve the thiazole’s electronic profile during hydrogenation steps . Kinetic studies showed biphasic binding (kfast = 1.42 s−1, kslow = 0.23 s−1), necessitating rapid quenching in reduction stages to prevent over-processing .

Chemical Reactions Analysis

Types of Reactions: Ritonavir undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions are facilitated using reagents like sodium hydroxide.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are often analyzed to understand the drug’s stability and metabolism .

Scientific Research Applications

Antiretroviral Therapy

Primary Use in HIV Treatment

- Ritonavir was first approved by the FDA in 1996 for HIV treatment and is predominantly used in combination with other antiretroviral agents to enhance their efficacy. Its mechanism involves inhibiting the HIV protease enzyme, which is crucial for viral replication .

Combination Therapy

- This compound is often used in combination therapies, such as lopinavir/ritonavir, which has shown significant virological suppression and improved immune outcomes in both treatment-naive and experienced patients .

Pharmacokinetic Booster

Enhancing Drug Efficacy

- The primary role of this compound now includes functioning as a pharmacokinetic booster for other antiretrovirals. By inhibiting cytochrome P450-3A4 (CYP3A4), this compound increases the bioavailability of co-administered drugs, allowing for lower doses and reduced side effects .

Oncology Applications

Cancer Treatment Potential

- Recent studies have indicated that this compound may have repurposing potential in oncology. It has shown effectiveness against various cancers, including ovarian, breast, prostate, lung, myeloma, and bladder cancers. Mechanisms of action include:

Case Studies

- In vitro studies demonstrate that this compound can inhibit pathways involved in cancer cell survival and proliferation, suggesting its potential as a standalone or combinatory treatment for certain malignancies .

COVID-19 Treatment

Emergency Use Authorization

- This compound, in combination with nirmatrelvir (Paxlovid), received emergency use authorization for treating mild-to-moderate COVID-19 in high-risk patients. This combination has shown promise in reducing the severity of the disease and preventing hospitalization .

Clinical Trials

Mechanism of Action

Ritonavir inhibits the HIV viral proteinase enzyme, preventing the cleavage of the gag-pol polyprotein. This results in the production of non-infectious, immature viral particles . This compound also acts as a potent inhibitor of cytochrome P450 3A4 (CYP3A4), enhancing the plasma concentrations of other protease inhibitors by slowing their metabolism .

Comparison with Similar Compounds

HIV Protease Inhibitors

Lopinavir

- Structure: A derivative of ritonavir with a phenoxy/3,5-diazinan moiety .

- Efficacy : Lopinavir/ritonavir (LPV/r) showed moderate efficacy against SARS-CoV-2 in early studies (reduced viral load by 20–30% vs. standard care) but was less effective than newer antivirals like remdesivir .

- PK : this compound (100 mg) boosts lopinavir exposure by inhibiting CYP3A4, achieving a 15-fold increase in lopinavir plasma concentration .

- Safety : Higher risk of gastrointestinal side effects (e.g., diarrhea) and hyperlipidemia compared to darunavir/ritonavir .

Darunavir

- Structure : Contains a bis-tetrahydrofuranylurethane group, enhancing resistance profiles .

- Efficacy : Darunavir/ritonavir (DRV/r) demonstrated virologic suppression rates comparable to atazanavir/ritonavir (ATV/r) (85% vs. 82% at 48 weeks) in treatment-naïve patients .

- Safety : More favorable lipid profile than LPV/r, with lower discontinuation rates due to hyperlipidemia (2% vs. 5%) .

Fosamprenavir

- Structure : Prodrug of amprenavir, improving oral bioavailability .

- Efficacy : Fosamprenavir/ritonavir (FPV/r) showed similar efficacy to nelfinavir (72% vs. 69% viral suppression) but required twice-daily dosing .

- PK : this compound boosting reduces FPV dosing frequency from twice-daily to once-daily .

Table 1: Comparison of Key HIV Protease Inhibitors

| Parameter | This compound (RTV) | Lopinavir/RTV (LPV/r) | Darunavir/RTV (DRV/r) | Fosamprenavir/RTV (FPV/r) |

|---|---|---|---|---|

| Structure | Thiazole-based | Phenoxy-diazinan | Bis-THF urethane | Sulfonamide prodrug |

| CYP3A4 Inhibition | High | Moderate (boosted by RTV) | Moderate (boosted by RTV) | Low (requires RTV) |

| Virologic Efficacy | N/A (booster) | 75–80% suppression | 85% suppression | 72% suppression |

| Key Adverse Effects | Hyperlipidemia, GI issues | Diarrhea, hyperlipidemia | Rash, headache | Rash, nausea |

| Clinical Use | PK booster | First-line HIV | First-line HIV | Alternative regimen |

CYP3A4 Inhibitors

Cobicistat

- Structure: Non-antiviral analog of this compound, designed for CYP3A4 inhibition without protease activity .

- PK : Longer half-life than this compound (3–4 hours vs. 1–2 hours), enabling once-daily dosing .

SARS-CoV-2 Antivirals

Nirmatrelvir/Ritonavir (Paxlovid)

- Structure : Nirmatrelvir is a peptidomimetic inhibitor of SARS-CoV-2 3CL protease; this compound acts as a booster .

- Efficacy : Reduces hospitalization risk by 89% in high-risk COVID-19 patients, outperforming molnupiravir (30% reduction) .

- PK : this compound (100 mg) increases nirmatrelvir exposure 10-fold, enabling twice-daily dosing .

Simnotrelvir/Ritonavir

- Structure: Simnotrelvir is a derivative of nirmatrelvir with similar protease-binding properties .

- Efficacy : Phase III trials show 98% viral load reduction, comparable to nirmatrelvir/ritonavir .

Table 2: Comparison of this compound-Based COVID-19 Therapies

| Parameter | Nirmatrelvir/RTV (Paxlovid) | Simnotrelvir/RTV | Lopinavir/RTV |

|---|---|---|---|

| Target | SARS-CoV-2 3CL protease | SARS-CoV-2 3CL protease | SARS-CoV-2/HTLV-1 protease |

| Efficacy | 89% hospitalization reduction | 98% viral reduction | 20–30% viral reduction |

| Dosing | Twice-daily (5 days) | Twice-daily (5 days) | Twice-daily (14 days) |

| Key Limitations | Drug-drug interactions | Limited real-world data | Low potency |

Unique Advantages and Limitations of this compound

- Advantages :

- Limitations :

Biological Activity

Ritonavir is a potent protease inhibitor primarily used in the treatment of Human Immunodeficiency Virus (HIV) infection. Its biological activity extends beyond HIV, impacting various viral infections and demonstrating potential in cancer therapy. This article explores the pharmacological properties, mechanisms of action, and clinical applications of this compound, supported by data tables and relevant case studies.

This compound inhibits the HIV protease enzyme, which is crucial for the maturation of viral particles. By blocking this enzyme, this compound prevents the cleavage of viral polyproteins, resulting in the production of immature, non-infectious viral particles. Additionally, this compound acts as a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which plays a significant role in drug metabolism. This inhibition can enhance the bioavailability and therapeutic effects of co-administered drugs metabolized by CYP3A4 .

Pharmacokinetics

This compound's pharmacokinetic profile is characterized by its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : this compound is well-absorbed orally but has variable bioavailability due to first-pass metabolism.

- Distribution : It is widely distributed in body tissues and has a high plasma protein binding rate (approximately 98%).

- Metabolism : Primarily metabolized by CYP3A4; its role as a CYP3A4 inhibitor is crucial for its function as a booster for other protease inhibitors.

- Excretion : this compound is excreted mainly through feces and urine.

The pharmacokinetics of this compound can be influenced by its interactions with other drugs. For example, when co-administered with saquinavir or indinavir, this compound enhances their plasma concentrations significantly due to its inhibitory effects on CYP3A4 .

HIV Treatment

This compound has been utilized extensively in HIV treatment regimens. Clinical studies have shown that this compound-boosted protease inhibitor regimens lead to effective viral suppression in both treatment-naïve and experienced patients. The following table summarizes key findings from clinical trials:

COVID-19 Treatment

Recently, this compound has gained attention as part of the nirmatrelvir-ritonavir combination for treating COVID-19. Observational studies indicate that this combination significantly reduces hospitalization rates and mortality among high-risk patients:

- Meta-analysis Results : A meta-analysis demonstrated a 59% reduction in mortality risk (OR = 0.41) and a 53% reduction in hospitalization risk (OR = 0.47) among patients treated with nirmatrelvir-ritonavir compared to standard treatment .

| Outcome | Nirmatrelvir-Ritonavir Group | Control Group | Odds Ratio (OR) |

|---|---|---|---|

| Mortality | 2 (<0.1%) | 15 (0.2%) | 0.15 |

| Hospitalization | 283 (3.9%) | 437 (4.7%) | 0.74 |

Cancer Therapy

Emerging research suggests that this compound may also play a role in cancer therapy due to its ability to induce apoptosis and inhibit cancer cell proliferation. In vitro studies have shown that this compound can affect key survival pathways in cancer cells .

Case Studies

- HIV Patient Cohort : A cohort study involving HIV patients on a this compound-boosted regimen showed sustained viral suppression over five years, with minimal resistance development.

- COVID-19 Treatment Outcomes : In a real-world study during the Omicron surge, nirmatrelvir-ritonavir was associated with reduced long COVID symptoms compared to untreated groups .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying ritonavir in pharmaceutical formulations, and how are they validated?

- Answer : The most common methods include high-performance liquid chromatography (HPLC) and UV spectrophotometry. Validation follows ICH Q2(R1) guidelines, ensuring parameters like linearity, accuracy, precision, and specificity. For example, HPLC methods using Agilent 1260 systems with UV detection at specific wavelengths (e.g., 240 nm) are validated with statistical tests (F-test, t-test) to confirm reproducibility . Standard solutions are prepared using ethanol dilution, and sample preparation involves tablet grinding and dissolution .

Q. How is this compound purity assessed in pharmacopeial standards?

- Answer : Pharmacopeial standards (e.g., USP) require this compound to have a purity range of 97.0–102.0% (anhydrous basis). Techniques include infrared spectroscopy (IR) for structural confirmation, X-ray diffraction for crystallinity, and chromatographic methods (e.g., HPLC) to quantify impurities. Residual solvents and related compounds are analyzed using validated protocols .

Q. What are the key considerations in designing clinical trials to evaluate this compound’s impact on HIV-related quality of life?

- Answer : Trials should use validated tools like the MOS-HIV survey to measure physical/mental health subscales. Randomization, placebo controls, and stratification by baseline CD4 counts (e.g., ≤100 cells/μL) are critical. For example, Cohen et al. (1998) demonstrated significant improvements in energy, social function, and symptom reduction after 6 months of this compound therapy combined with nucleoside analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s clinical efficacy across different diseases (e.g., HIV vs. COVID-19)?

- Answer : Contradictions arise from disease-specific mechanisms (e.g., HIV protease inhibition vs. SARS-CoV-2 viral replication dynamics). In COVID-19 trials, lopinavir-ritonavir showed no benefit in severe cases but reduced viral rebound in outpatient settings. Researchers must stratify analyses by patient subgroups (e.g., viral load, immune status) and control for confounders like concomitant therapies. Meta-analyses of randomized trials (e.g., Cao et al., 2020 vs. EPIC-HR data) are essential to contextualize findings .

Q. What methodologies are used to model this compound’s pharmacokinetics in drug-drug interaction (DDI) studies?

- Answer : Physiologically based pharmacokinetic (PBPK) models (e.g., Simcyp) incorporate this compound’s CYP3A4 inhibition and first-order absorption kinetics. These models predict AUC and Cmax within ±20% of observed values. For example, nirmatrelvir/ritonavir PBPK models integrate preclinical and clinical data to optimize dosing in patients on concomitant medications metabolized by CYP3A4 .

Q. How should researchers statistically compare analytical methods for this compound quantification?

- Answer : Use hypothesis testing (F-test for variance, t-test for means) at 95% confidence intervals. For instance, a study comparing HPLC and spectrophotometry found no significant difference in accuracy (Fcalc < Ftable; tcalc < ttable), confirming both methods are suitable for pharmaceutical analysis .

Q. What strategies mitigate bias in real-world evidence (RWE) studies of this compound’s drug interactions?

- Answer : RWE studies should adjust for confounders (e.g., comedications, comorbidities) using propensity score matching. For this compound-boosted regimens, prioritize data from dedicated DDI studies over label-derived information. Sensitivity analyses can assess the impact of this compound’s variable CYP3A4 inhibition potency across populations .

Q. Methodological Guidance

- For Clinical Trials : Use double-blinding, placebo controls, and validated endpoints (e.g., viral load, CD4 counts). Stratify by disease severity and prior treatment history .

- For Analytical Studies : Adopt ICH validation protocols and statistical comparisons (e.g., ANOVA for multi-method studies) .

- For Pharmacokinetic Modeling : Leverage PBPK models to simulate DDIs and optimize dosing in special populations (e.g., renal impairment) .

Properties

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDNCNXCDXHOMX-XGKFQTDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048627 | |

| Record name | Ritonavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ritonavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble, Freely soluble in methanol and ethanol; soluble in isopropanol., In water, 1.1X10-4 mg/L @ 25 °C /Estimated/, 1.26e-03 g/L | |

| Record name | Ritonavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00503 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RITONAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ritonavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

1.1X10-27 mm Hg @ 25 °C /Estimated/ | |

| Record name | RITONAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to light tan powder | |

CAS No. |

155213-67-5 | |

| Record name | Ritonavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155213-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ritonavir [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155213675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ritonavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00503 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ritonavir | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ritonavir | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=693184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ritonavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RITONAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3J8G9O825 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RITONAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ritonavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.